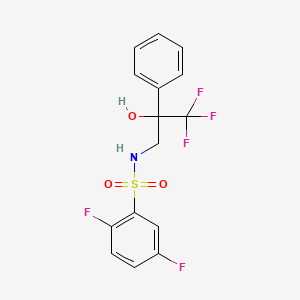

2,5-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2,5-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups . They are widely used in medicine due to their antibacterial properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the fluorine atoms and the formation of the sulfonamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple fluorine atoms, a phenyl group, and a sulfonamide group. The presence of fluorine atoms could significantly affect the compound’s reactivity and properties, as fluorine is highly electronegative .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could make the compound more lipophilic, potentially affecting its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Oxidative Cross-Coupling of N-Phenylbenzenesulfonamides

A study by Miura et al. (1998) highlights the oxidative cross-coupling of N-phenylbenzenesulfonamides with alkenes using a palladium-copper catalyst system under air, resulting in the production of phenanthridine derivatives. This indicates the role of similar compounds in facilitating bond formation through catalysis in synthetic organic chemistry, potentially applicable to the synthesis of complex organic molecules (Miura, Tsuda, Satoh, Pivsa-Art, & Nomura, 1998).

High-Affinity Inhibitors of Enzymatic Activity

Research conducted by Röver et al. (1997) on N-phenylthiazol-2-yl benzenesulfonamides discovered high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, relevant to neurological diseases. This suggests potential applications in designing inhibitors for specific enzymes implicated in disease pathways (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Photosensitizers for Photodynamic Therapy

Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrating high singlet oxygen quantum yield. These compounds show significant potential as Type II photosensitizers for cancer treatment in photodynamic therapy, highlighting the role of benzenesulfonamide derivatives in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Cyclooxygenase-2 Inhibition

Pal et al. (2003) synthesized 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, evaluated for cyclooxygenase inhibitory activities. This demonstrates the application of such compounds in the development of anti-inflammatory drugs through selective inhibition of cyclooxygenase-2 (COX-2) (Pal, Madan, Padakanti, Pattabiraman, Kalleda, Vanguri, Mullangi, Mamidi, Casturi, Malde, Gopalakrishnan, & Yeleswarapu, 2003).

Glycosylation and Synthesis of Fluoro Compounds

Crich and Vinogradova (2007) explored the synthesis of fluorinated S-phenyl thiorhamnopyranosides, utilizing them in glycosylation reactions. This indicates the utility of fluorinated benzenesulfonamide derivatives in influencing glycosylation stereoselectivity, essential for synthesizing complex carbohydrates (Crich & Vinogradova, 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,5-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F5NO3S/c16-11-6-7-12(17)13(8-11)25(23,24)21-9-14(22,15(18,19)20)10-4-2-1-3-5-10/h1-8,21-22H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXBHFBLRDFXSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F5NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2675523.png)

![(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2675524.png)

![N-[[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl]-N-methyloxirane-2-carboxamide](/img/structure/B2675527.png)

![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2675528.png)

![5-BROMO-N-[3-(5-BROMOTHIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2675530.png)

![N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2675531.png)

![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2675533.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2675534.png)

![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B2675536.png)

![4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2675542.png)

![1-(4-methoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2675543.png)